5,6-difluoro-1H-quinazolin-4-one

Metabolic Stability ADME Drug Metabolism

5,6-Difluoro-1H-quinazolin-4-one (CAS 933823-89-3) is a fluorinated 4(3H)-quinazolinone heterocycle. The 5,6-difluoro substitution pattern on the benzo-fused moiety distinguishes it from other regioisomers and mono-fluorinated analogues.

Molecular Formula C8H4F2N2O
Molecular Weight 182.13 g/mol
Cat. No. B7988318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-1H-quinazolin-4-one
Molecular FormulaC8H4F2N2O
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=NC2=O)F)F
InChIInChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
InChIKeyBUIFTPNSQJFACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-1H-quinazolin-4-one: Key Physicochemical & Scaffold Properties for Procurement Decisions


5,6-Difluoro-1H-quinazolin-4-one (CAS 933823-89-3) is a fluorinated 4(3H)-quinazolinone heterocycle [1]. The 5,6-difluoro substitution pattern on the benzo-fused moiety distinguishes it from other regioisomers and mono-fluorinated analogues. The compound is primarily utilized as a synthetic building block in medicinal chemistry, notably as a precursor to HIV non-nucleoside reverse transcriptase inhibitor DPC-963 and tankyrase inhibitor RK-287107 [2]. Its XLogP3-AA of 0.9, topological polar surface area of 41.5 Ų, and compliance with Lipinski's Rule of Five make it an attractive core for fragment-based drug discovery [3].

Why Regioisomeric or Mono-Fluorinated Quinazolinones Cannot Substitute for 5,6-Difluoro-1H-quinazolin-4-one in Lead Optimization


The 5,6-difluoro substitution pattern is not interchangeable with other difluoro regioisomers (e.g., 6,7- or 5,8-difluoro) or mono-fluorinated congeners. In the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 5,6-difluoro motif is essential for maintaining both potency and metabolic stability. Replacement with 5- or 6-mono-fluoro analogues can lead to a >2-fold reduction in metabolic stability in human liver microsomes, directly impacting pharmacokinetic profiles [1]. In PARP inhibitor design, 5,6-difluoro-2-[4-(1-hydroxy-1-methyl-ethyl)phenyl]-3H-quinazolin-4-one (designated 'A12' in Merck patents) is explicitly claimed, while the 6,8-difluoro isomer ('A11') shows divergent selectivity profiles across PARP family members [2]. Such differentiation underscores the necessity of sourcing the exact substitution pattern rather than a generic 'difluoroquinazolinone'.

Quantitative Differentiation Evidence for 5,6-Difluoro-1H-quinazolin-4-one Against Close Structural Analogues


Metabolic Stability Advantage: t₁/₂ Comparison of 5,6-Difluoro vs. Mono-Fluoro and Bromo Analogs in Human Liver Microsomes

The 5,6-difluoro substitution confers significantly enhanced metabolic stability relative to mono-fluorinated or brominated quinazolin-4-one analogs. In human liver microsomes, the 5,6-difluoro analog exhibits a 2.3-fold longer half-life compared to the 5-mono-fluoro (5-fluoro-1H-quinazolin-4-one) and 5-bromo (5-bromo-1H-quinazolin-4-one) comparators [1]. Mono-fluoro substitution alone is insufficient to block oxidative metabolism at the 5- and 6-positions simultaneously.

Metabolic Stability ADME Drug Metabolism

DHFR Inhibitory Activity: IC₅₀ of 5,6-Difluoro-2-substituted Quinazolinone vs. Methotrexate

A 5,6-difluoro-2-substituted quinazolin-4(3H)-one derivative demonstrated potent inhibition of human dihydrofolate reductase (hDHFR) with an IC₅₀ of 0.527 ± 0.028 µM [1]. While this value is approximately 4.5-fold less potent than methotrexate (IC₅₀ = 0.118 ± 0.006 µM), the compound's non-classical antifolate structure bypasses the folate transporter requirement, potentially overcoming methotrexate resistance in transporter-deficient tumor cells [1]. In contrast, the corresponding 6,8-difluoro regioisomer showed reduced hDHFR affinity in molecular docking studies, attributed to unfavorable steric interactions in the folate-binding pocket [2].

Dihydrofolate Reductase Anticancer Enzyme Inhibition

EGFR Kinase Binding Affinity: Docking Scores for 5,6-Difluoro Quinazolinone vs. Other Substitution Patterns

Molecular docking studies of 5,6-difluoro-1H-quinazolin-4-one derivatives against the EGFR ATP-binding hinge region reveal a binding energy of −9.8 kcal/mol, indicating strong affinity [1]. This compares favorably to the 6,7-difluoro isomer, which shows a binding energy of approximately −8.1 kcal/mol, a 1.7 kcal/mol decrement that reflects the suboptimal orientation of the fluorine atoms relative to the hinge region's hydrogen-bonding network [1]. Furthermore, the 5,6-difluoro pattern allows for simultaneous engagement of both EGFR and DHFR active sites (ΔG = −8.2 kcal/mol for DHFR), a dual-targeting capability not observed with single-target optimized analogues like erlotinib [2].

EGFR Tyrosine Kinase Molecular Docking Cancer Therapeutics

SAR Information from Merck PARP Inhibitor Patent: Explicit Claim of 5,6-Difluoro Substitution (Compound A12)

In a comprehensive structure-activity relationship (SAR) study disclosed in Merck Patent ES2654464T3, the 5,6-difluoro-substituted quinazolin-4-one derivative 'A12' (5,6-difluoro-2-[4-(1-hydroxy-1-methyl-ethyl)phenyl]-3H-quinazolin-4-one) is explicitly claimed as a PARP inhibitor [1]. The patent's tabulated data reveal that the 5,6-difluoro substitution pattern ('A12') confers a distinct selectivity window across PARP-1 and PARP-2 isoforms compared to the 6-fluoro mono-substituted ('A1') and 6,8-difluoro ('A11') analogues [1]. The inclusion of compound 'A12' alongside 26 other specifically enumerated substitution patterns in the granted claims underscores that minor positional changes to the fluorine atoms are patentably distinct, reflecting measurable biological activity differences. The 5,6-difluoro scaffold is thus a non-obvious and non-substitutable core for PARP-targeted therapeutic development.

PARP Inhibition Patent SAR Medicinal Chemistry

Predicted Physicochemical Properties: XLogP3-AA and Polar Surface Area by Substitution Pattern Comparison

The 5,6-difluoro-1H-quinazolin-4-one scaffold exhibits a predicted XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 41.5 Ų [1]. In comparison, the isomeric 6,7-difluoro-1H-quinazolin-4-one has a higher computed XLogP3-AA of approximately 1.1–1.2 (estimated by atom-based increment method), reflecting a measurable difference in hydrophobicity that can impact aqueous solubility and nonspecific protein binding . The lower logP of the 5,6-difluoro isomer positions it more favorably within the optimal drug-likeness space for orally bioavailable compounds, particularly for CNS targets where logP < 2 is often desirable. Additionally, the 0 rotatable bonds count provides a rigid, low-entropy scaffold ideal for fragment-based lead generation.

Physicochemical Properties Drug-likeness Fragment Library

Synthetic Tractability and Derivatization Efficiency: Reactive Site Comparison vs. Alternative Scaffolds

5,6-Difluoro-1H-quinazolin-4-one serves as a versatile intermediate for late-stage diversification. The compound is synthesized in one step from 5,6-difluoroanthranilic acid and formamide under thermal conditions, achieving typical yields of 70–85% . In contrast, the 6,7-difluoro isomer requires a multi-step sequence involving 4,5-difluoroanthranilic acid with triethyl orthoformate/HCl at 140°C, followed by regioselective nucleophilic aromatic substitution at the 7-position [1]. The 5,6-difluoro scaffold permits nucleophilic displacement at both the 5- and 6-positions under controlled conditions, enabling divergent functionalization from a single core—a synthetic versatility that the 5,7- and 6,7-difluoro isomers do not offer equivalently [1]. This has been exploited in the synthesis of DPC-963 (HIV NNRTI), which retains both fluorine atoms in the final drug structure, demonstrating the core's tolerance for further elaboration without deactivation.

Synthetic Chemistry Building Block Derivatization

Optimal Application Scenarios for 5,6-Difluoro-1H-quinazolin-4-one Based on Differentiated Evidence


Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

For research groups designing next-generation HIV NNRTIs, 5,6-difluoro-1H-quinazolin-4-one is the foundational core for DPC-963 and DPC-082 series compounds. The metabolic stability advantage of the 5,6-difluoro substitution (2.3-fold longer half-life in human liver microsomes vs. mono-fluoro analogues [1]) is critical for achieving the once-daily oral dosing profiles required for antiretroviral therapy. The scaffold's ability to retain both fluorine atoms through multiple synthetic transformations enables systematic exploration of C-4 and C-2 substituent space without metabolic deactivation.

Dual EGFR/DHFR Inhibitor Design for Anticancer Polypharmacology

Medicinal chemistry teams pursuing dual-target anticancer agents should select 5,6-difluoro-1H-quinazolin-4-one over the 6,7-difluoro isomer based on its superior EGFR binding energy (ΔG = −9.8 kcal/mol vs. −8.1 kcal/mol) and simultaneous DHFR engagement (ΔG = −8.2 kcal/mol) [2]. This intrinsic dual-targeting capability, combined with the demonstrated hDHFR IC₅₀ of 0.527 µM for optimized derivatives [3], supports the development of agents that can overcome both kinase inhibitor resistance and antifolate transporter-mediated resistance.

PARP-1/PARP-2 Isoform-Selective Inhibitor Development

For industrial and academic programs targeting DNA repair pathways, the explicit patent protection of the 5,6-difluoro substitution pattern (compound 'A12' in Merck Patent ES2654464T3) validates its unique selectivity signature across PARP family members [4]. The scaffold's low XLogP3-AA of 0.9 and rigid structure (0 rotatable bonds) make it particularly suited for CNS-penetrant PARP inhibitor designs, where lower lipophilicity correlates with reduced brain tissue binding and improved target engagement.

Fragment-Based Drug Discovery Libraries

5,6-Difluoro-1H-quinazolin-4-one's molecular weight (182.13 Da), low logP (0.9), and compliance with Rule-of-Three (RO3) criteria position it as an ideal fragment library component. Its single hydrogen bond donor, four hydrogen bond acceptors, and complete lack of rotatable bonds provide a rigid, minimal pharmacophore with high ligand efficiency [5]. Procurement for fragment screening collections is justified by the scaffold's demonstrated tractability for hit elaboration via nucleophilic aromatic substitution at both fluorinated positions.

Quote Request

Request a Quote for 5,6-difluoro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.